7-Oxabicyclo[2.2.1]heptan-2-YL acetate
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Overview
Description
7-Oxabicyclo[221]heptan-2-YL acetate is a bicyclic organic compound that features a unique structure with an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[2.2.1]heptan-2-YL acetate typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[2.2.1]heptan-2-YL acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of 3-hydroxycyclohexanone derivatives.
Reduction: Reductive ring opening can produce different cyclohexane derivatives.
Substitution: Nucleophilic displacement reactions can occur under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like dinitrogen pentoxide, reducing agents such as Bu3SnH, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.
Major Products Formed
The major products formed from these reactions include various cyclohexane derivatives, such as 3-hydroxycyclohexanone and trans-cyclohexane-1,4-diol dinitrate .
Scientific Research Applications
7-Oxabicyclo[2.2.1]heptan-2-YL acetate has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which 7-Oxabicyclo[2.2.1]heptan-2-YL acetate exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the derivatives being studied. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate:
7-Oxabicyclo[2.2.1]heptane: This compound is the parent structure without the acetate group and is used in various chemical reactions.
Uniqueness
7-Oxabicyclo[2.2.1]heptan-2-YL acetate is unique due to its oxygen bridge and acetate functional group, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
7-oxabicyclo[2.2.1]heptan-2-yl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5(9)10-8-4-6-2-3-7(8)11-6/h6-8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFIGXARVDRCGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC1O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00533585 |
Source
|
Record name | 7-Oxabicyclo[2.2.1]heptan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00533585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89724-93-6 |
Source
|
Record name | 7-Oxabicyclo[2.2.1]heptan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00533585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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